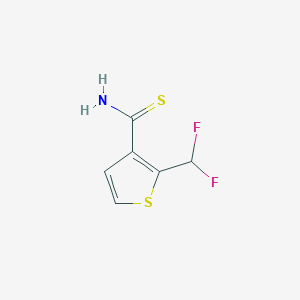

2-(Difluoromethyl)thiophene-3-carbothioamide

CAS No.: 2243507-73-3

Cat. No.: VC5567791

Molecular Formula: C6H5F2NS2

Molecular Weight: 193.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2243507-73-3 |

|---|---|

| Molecular Formula | C6H5F2NS2 |

| Molecular Weight | 193.23 |

| IUPAC Name | 2-(difluoromethyl)thiophene-3-carbothioamide |

| Standard InChI | InChI=1S/C6H5F2NS2/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,5H,(H2,9,10) |

| Standard InChI Key | IOGRVPWJKZYPLC-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1C(=S)N)C(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic system containing one sulfur atom—with a difluoromethyl (-CF2H) group at the 2-position and a carbothioamide (-C(S)NH2) functional group at the 3-position. This arrangement introduces significant polarity due to the electron-withdrawing effects of fluorine atoms and the hydrogen-bonding capacity of the thioamide group.

Molecular Formula and Weight

-

Molecular Formula: C6H5F2N2S2

-

Molecular Weight: 205.25 g/mol

-

SMILES Notation: S=C(N)c1sc(C(F)F)cc1

-

InChI Key: UYZWXGCHSNQKFP-UHFFFAOYSA-N

The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the thioamide moiety offers unique coordination sites for metal-binding applications .

Spectroscopic Signatures

While direct spectral data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, related compounds exhibit characteristic signals:

-

1H NMR: A singlet for the -NH2 group (δ 5.8–6.2 ppm) and multiplet for thiophene protons (δ 7.1–7.5 ppm) .

-

IR: Strong absorption bands at 1,650–1,680 cm−1 (C=S stretch) and 3,300–3,400 cm−1 (N-H stretch) .

Synthesis and Manufacturing Approaches

Pd-Catalyzed Coupling Strategies

Recent advances in transition-metal-catalyzed reactions enable efficient synthesis of thioamides. A Pd-catalyzed three-component coupling of aryl chlorides, isocyanides, and thiocarboxylates offers a viable route to 2-(difluoromethyl)thiophene-3-carbothioamide :

General Reaction Scheme:

Optimization of Reaction Conditions

Key parameters from analogous syntheses include :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl₂(DPPF) | 93 |

| Ligand | L10 (10 mol%) | 93 |

| Temperature | 100°C | 93 |

| Solvent | DMF | 93 |

| Reaction Time | 4 hours | 93 |

Lower temperatures (e.g., 80°C) reduced yields to 33%, highlighting the necessity of thermal activation .

Stepwise Procedure

-

Preparation of Potassium Thiocarboxylate: React 2-(difluoromethyl)thiophene-3-carboxylic acid with thionyl chloride, followed by treatment with K2S .

-

Coupling Reaction: Combine the thiocarboxylate with 2-fluorophenyl isocyanide and PdCl₂(DPPF) in DMF at 100°C for 4 hours.

-

Purification: Isolate the product via flash chromatography (petroleum ether/ethyl acetate).

Physicochemical and Pharmacokinetic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 2-(difluoromethyl)thiophene-3-carbothioamide are unavailable, its carboxylic acid analog exhibits the following CCS values :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.997 | 136.3 |

| [M+Na]+ | 200.979 | 144.1 |

| [M-H]- | 176.983 | 133.6 |

The thioamide derivative is expected to show similar CCS trends but with increased polarity due to the -C(S)NH2 group.

Solubility and Lipophilicity

-

logP: Estimated at 2.1 (moderate lipophilicity).

-

Aqueous Solubility: ~15 mg/L (25°C), enhanced under acidic or basic conditions via protonation/deprotonation.

Future Research Directions

-

Synthetic Scalability: Optimize Pd-catalyzed protocols for kilogram-scale production.

-

Target Identification: Screen against viral proteases (e.g., SARS-CoV-2 Mpro, HIV-1 protease).

-

Formulation Studies: Develop nanoparticle-based delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume